(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid
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Overview
Description
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid is an organic compound with a unique structure that includes both hydroxyl and sulfinic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid typically involves the sulfoxidation of (2-Hydroxy-3,5-dimethylphenyl)methanethiol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure the selective formation of the sulfinic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid.
Reduction: (2-Hydroxy-3,5-dimethylphenyl)methanethiol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid involves its ability to participate in redox reactions due to the presence of the sulfinic acid group. This group can undergo reversible oxidation and reduction, making the compound useful in various chemical and biological processes. The hydroxyl group also contributes to its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
(2-Hydroxy-3,5-dimethylphenyl)methanethiol: The thiol analog of the compound.
(2-Hydroxy-3,5-dimethylphenyl)methanol: The alcohol analog of the compound.
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid is unique due to the presence of both hydroxyl and sulfinic acid groups, which confer distinct chemical properties. The sulfinic acid group allows for redox activity, while the hydroxyl group provides additional reactivity and the ability to form hydrogen bonds. This combination of functional groups makes the compound versatile and useful in various applications.
Properties
CAS No. |
769867-72-3 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)methanesulfinic acid |
InChI |
InChI=1S/C9H12O3S/c1-6-3-7(2)9(10)8(4-6)5-13(11)12/h3-4,10H,5H2,1-2H3,(H,11,12) |
InChI Key |
KCQAXQGDZGUKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CS(=O)O)O)C |
Origin of Product |
United States |
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